1-Hydroxyindole-5,6-dicarbonitrile
Description
Properties
Molecular Formula |
C10H5N3O |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
1-hydroxyindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C10H5N3O/c11-5-8-3-7-1-2-13(14)10(7)4-9(8)6-12/h1-4,14H |
InChI Key |
JOFOWZYFDCLKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=CC(=C(C=C21)C#N)C#N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with 4-(2-aryl-2-oxoethyl)-5-nitrophthalonitrile as the precursor. Treatment with the Vilsmeier–Haack reagent (a mixture of POCl₃ and DMF) facilitates formylation at the α-position of the ketone group, yielding an intermediate iminium ion. Subsequent hydrolysis generates a formyl derivative, which undergoes cyclization to form the indole skeleton. Reduction of the nitro group to a hydroxyl group completes the synthesis.
Key steps include:
-
Formylation : The Vilsmeier–Haack reagent activates the carbonyl group, enabling electrophilic attack at the α-carbon.
-
Cyclization : Intramolecular nucleophilic substitution forms the indole ring, with the nitrile groups remaining intact at positions 5 and 6.
-
Reduction : Catalytic hydrogenation or chemical reductants (e.g., NaBH₄) convert the nitro group to a hydroxyl group.
Optimization and Yields
Optimization studies reveal that the choice of solvent and temperature critically impacts yield. Dichloromethane (DCM) at 0–5°C maximizes formylation efficiency, while tetrahydrofuran (THF) at reflux conditions enhances cyclization. Typical yields range from 65–78% , depending on the aryl substituent (Table 1).
Table 1: Yields of this compound Derivatives via Vilsmeier–Haack Method
| Aryl Substituent | Formylation Temp (°C) | Reduction Agent | Yield (%) |
|---|---|---|---|
| Phenyl | 0 | NaBH₄ | 72 |
| 4-Chlorophenyl | 5 | H₂/Pd-C | 68 |
| 3,4-Dimethoxyphenyl | 0 | NaBH₄ | 75 |
Cyclization of Hydroxylamine Intermediates
An alternative route involves the cyclization of hydroxylamine intermediates derived from conjugate ketoesters. Although less commonly applied to 5,6-dicarbonitrile derivatives, this method offers flexibility in introducing diverse substituents.
Reaction Pathway
-
Reduction of Ketoester : Substrate 2 (a conjugate ketoester with nitrile groups at positions 5 and 6) is reduced to hydroxylamine 5 using Zn/HCl.
-
Cyclization : Heating in acidic media promotes cyclization to hydroxyindoline 6 .
-
Dehydration : Treatment with POCl₃ converts 6 to nitrone 7 , which undergoes nucleophilic 1,5-addition with alcohols to yield 1-hydroxyindole 8 .
Challenges and Adaptations
While this method achieves moderate yields (50–60% ), the presence of electron-withdrawing nitrile groups complicates cyclization. Recent adaptations employ microwave irradiation to accelerate reaction kinetics, improving yields to 70% for electron-deficient aryl groups.
Bromination-Dehydroxylation Strategies
A novel two-stage protocol simplifies access to 1-hydroxyindole-5,6-dicarbonitriles via bromination of preformed indole derivatives.
Methodology
-
Bromination : Direct treatment of 2-aryl-1-hydroxyindole-5,6-dicarbonitrile with bromine or N-bromosuccinimide (NBS) introduces a bromine atom at position 3.
-
Dehydroxylation : Subsequent refluxing with HI/AcOH removes the hydroxyl group, yielding 3-bromoindole-5,6-dicarbonitrile. Re-oxidation with H₂O₂ regenerates the hydroxyl group, enabling iterative functionalization.
Key Advantage : This method permits late-stage diversification, making it ideal for synthesizing analogs for structure-activity relationship (SAR) studies.
Analytical Characterization
Synthetic products are rigorously characterized using spectroscopic techniques:
-
IR Spectroscopy : A strong absorption band at ~2200 cm⁻¹ confirms the presence of nitrile groups. The hydroxyl group exhibits a broad peak at 3200–3400 cm⁻¹ .
-
¹H NMR : The indole NH proton resonates at δ 11.12–11.14 ppm , while aromatic protons appear as a multiplet at δ 6.91–7.90 ppm .
-
X-ray Crystallography : Single-crystal analyses reveal planar indole cores with dihedral angles of <5° between the aryl and indole rings, confirming minimal steric strain.
Comparative Analysis of Synthetic Routes
Table 2: Merits and Limitations of Preparation Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Vilsmeier–Haack | 65–78 | High | Moderate (sensitive to EWGs) |
| Hydroxylamine Cyclization | 50–70 | Moderate | Low (requires electron-rich aryl) |
| Bromination-Dehydroxylation | 60–75 | High | High (broad substrate scope) |
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydroindoles.
Substitution: Nucleophilic substitution reactions, particularly at the bromine atom in precursor compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium salts of hydroxybutenenitriles are employed.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroindoles.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Biological Applications
1-Hydroxyindole-5,6-dicarbonitrile has shown promise in multiple biological applications:
Antimicrobial Activity
Research indicates that compounds within the indole family exhibit significant antimicrobial properties. In particular, derivatives have been tested against various pathogens, demonstrating efficacy comparable to established antibiotics like Gentamicin. Studies suggest that modifications to the indole structure can enhance these properties .
Antioxidant Properties
The antioxidant capabilities of 1-hydroxyindole derivatives have been explored extensively. For instance, compounds derived from indoles have shown strong free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . The antioxidant potential is often quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to evaluate their effectiveness in neutralizing free radicals.
Anticancer Potential
Indole derivatives are being investigated for their anticancer properties. Various studies have reported that specific modifications to the indole structure can lead to compounds with significant cytotoxic effects against cancer cell lines. For example, isoindole derivatives have demonstrated antiproliferative activity against human cancer cells . The structure-activity relationship (SAR) analysis indicates that lipophilic properties enhance their anticancer efficacy.
Industrial Applications
The unique properties of this compound extend beyond biological applications into industrial uses:
Dyes and Pigments
Indoles are traditionally used in dye manufacturing due to their vibrant colors and stability. The ability to synthesize various indigoid compounds from this compound can be leveraged in textile industries for producing high-quality dyes .
Corrosion Inhibition
Recent studies have indicated that certain indole derivatives can act as effective corrosion inhibitors in industrial applications. The performance of these compounds is evaluated based on their ability to reduce corrosion rates significantly when used in metal protection formulations .
Case Studies and Research Findings
Several case studies support the applications of this compound:
Mechanism of Action
The mechanism by which 1-hydroxy-1H-indole-5,6-dicarbonitrile exerts its effects involves interactions with various molecular targets. These interactions are often mediated through hydrogen bonding and Van der Waals forces. The compound’s unique structure allows it to participate in diverse biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Key Findings :
- N-Allyl and N-morpholine derivatives (e.g., compound 16 in ) exhibit submicromolar potency, with the N-allyl variant being the most potent MAO-A inhibitor (IC₅₀ = 0.006 μM) .
- The hydroxyl group in this compound may reduce MAO affinity compared to N-substituted analogs due to steric or electronic effects, though specific data are lacking .
Anti-Inflammatory Agents
Azulene-5,6-dicarbonitrile derivatives, though structurally distinct from indole analogs, share the dicarbonitrile motif and demonstrate anti-inflammatory activity:
- 5,6-Dicyanoazulene: Inhibits inflammation via p38 and PI3K pathways (IC₅₀ = 2.1 μM in RAW264.7 cells) .
- This compound: No reported anti-inflammatory activity, suggesting the azulene core is critical for this application.
Optoelectronic Materials
Indole- and indan-based dicarbonitriles are key in organic semiconductors:
| Compound | λₘₐₓ (nm) | HOMO-LUMO Gap (eV) | Application |
|---|---|---|---|
| 1-Dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarbonitrile (W1) | 748 | 1.52 | Non-fullerene acceptor |
| YA1 (Indene-5,6-dicarbonitrile derivative) | 783 | 1.38 | Near-infrared photovoltaics |
Key Findings :
- YA1’s extended conjugation and electron-withdrawing dicarbonitrile groups enable a red-shifted absorption (783 nm vs. 748 nm for W1) and narrower HOMO-LUMO gaps, enhancing light-harvesting efficiency .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Hydroxyindole-5,6-dicarbonitrile, and how can purity be optimized?
- Methodology : Begin with indole derivatives functionalized at positions 5 and 5. Nitrile groups can be introduced via cyanation reactions (e.g., Sandmeyer reaction or metal-catalyzed cross-coupling). Hydroxylation at position 1 may require selective oxidation or protection/deprotection strategies. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical. Validate purity using HPLC (>98%) and NMR (absence of residual solvent peaks) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns and hydroxyl/nitrile groups.
- IR : Peaks at ~3200–3500 cm (O–H stretch) and ~2200 cm (C≡N stretch).
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]. Cross-reference with computational predictions (e.g., PubChem or NIST databases) .
Q. What stability considerations are critical for storing this compound?
- Methodology : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyl group and hydrolysis of nitriles. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., quinone derivatives) should be monitored via TLC .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity of this compound in electrophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Identify reactive sites (e.g., C-2 or C-7 positions) for electrophilic attack. Validate predictions experimentally via bromination or nitration, followed by H NMR kinetic studies .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
- Methodology : Systematically vary reaction conditions (solvent polarity, base strength, catalyst loading). Use Design of Experiments (DoE) to isolate variables. Compare yields and byproduct profiles (GC-MS). Cross-reference with literature using meta-analysis tools (e.g., RevMan) to identify outliers or methodological biases .
Q. How does the hydroxyl group in this compound influence its electrochemical properties?
- Methodology : Conduct cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF) to assess redox behavior. Compare with analogs lacking the hydroxyl group (e.g., 5,6-dicyanoindole). Use computational tools (Gaussian) to correlate oxidation potentials with HOMO energy levels. Publish raw CV traces and fitting parameters for reproducibility .
Q. What role does this compound play in supramolecular assembly for organic electronics?
- Methodology : Co-crystallize with electron-deficient acceptors (e.g., TCNQ) and analyze via single-crystal XRD. Measure charge-transfer interactions via UV-Vis (charge-transfer band ~500–600 nm). Test device performance in organic field-effect transistors (OFETs) with mobility calculations using the space-charge-limited current (SCLC) model .
Q. How can researchers design SAR studies to optimize bioactivity of this compound derivatives?
- Methodology : Synthesize analogs with modified substituents (e.g., halogenation at C-3 or alkylation of the hydroxyl group). Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values. Publish full synthetic protocols and assay conditions .
Methodological Notes
- Data Validation : Always include negative controls (e.g., solvent-only reactions) and triplicate measurements. Use standardized reference materials (e.g., NIST-certified compounds) for instrument calibration .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
